
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate is a compound that has garnered significant attention in the field of polymer chemistry This compound is known for its unique structural properties, which include a pyrimidinone ring and a methacrylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate typically involves the reversible addition-fragmentation chain transfer (RAFT) copolymerization method. This process includes the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl with ureidoethyl methacrylate under controlled conditions to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar RAFT copolymerization techniques. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows for polymerization reactions, forming copolymers with other monomers.
Hydrogen Bonding: The compound can form hydrogen bonds due to the presence of ureido and pyrimidinone groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include poly(ethylene glycol) methyl ether methacrylate and lithium 4-styrenesulfonyl (phenylsulfonyl) imide. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to facilitate the polymerization process .
Major Products Formed
The major products formed from the reactions of this compound include single-ion conducting polymer electrolytes and self-healing polymeric materials. These products exhibit superior thermal stability, high mechanical strength, and excellent ionic conductivity .
Aplicaciones Científicas De Investigación
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate has a wide range of scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of advanced polymeric materials with unique properties such as self-healing and high ionic conductivity.
Biomedicine: Incorporated into hydrogels for drug delivery systems and tissue engineering applications.
Energy Storage: Utilized in the development of polymer electrolytes for next-generation lithium batteries.
Antimicrobial Fabrics: Grafted onto cotton fabrics to impart antibacterial properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate is primarily based on its ability to form hydrogen bonds and undergo polymerization reactions. The ureido and pyrimidinone groups facilitate the formation of stable hydrogen bonds, which contribute to the mechanical strength and self-healing properties of the resulting polymers . Additionally, the methacrylate group allows for copolymerization with other monomers, leading to the formation of advanced polymeric materials with enhanced properties .
Comparación Con Compuestos Similares
Similar Compounds
Poly(ethylene glycol) methyl ether methacrylate (PEGMA): Similar in its ability to undergo polymerization reactions and form copolymers.
Lithium 4-styrenesulfonyl (phenylsulfonyl) imide (SSPSILi): Used in similar applications for the development of polymer electrolytes.
Uniqueness
What sets 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate apart from similar compounds is its unique combination of a pyrimidinone ring and a methacrylate group. This combination allows for the formation of hydrogen bonds and polymerization reactions, resulting in materials with superior mechanical strength, thermal stability, and self-healing properties .
Propiedades
Fórmula molecular |
C12H16N4O4 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)carbamoylamino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16N4O4/c1-7(2)10(18)20-5-4-13-12(19)16-11-14-8(3)6-9(17)15-11/h6H,1,4-5H2,2-3H3,(H3,13,14,15,16,17,19) |
Clave InChI |
LNMJVHUJOPKLSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)NC(=O)NCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
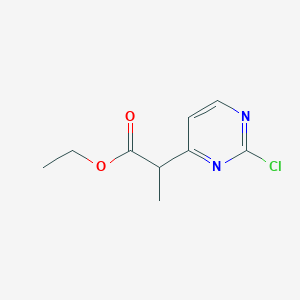
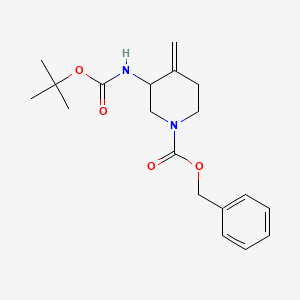
![[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B13915275.png)
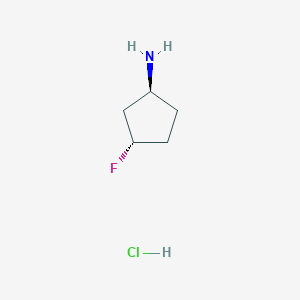

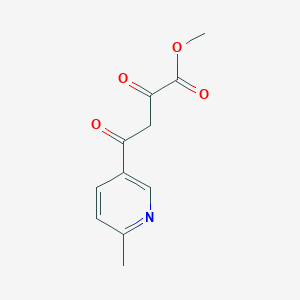
![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
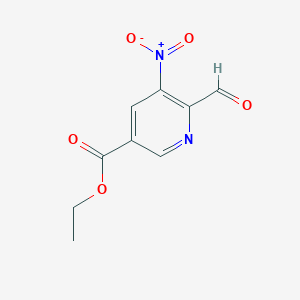
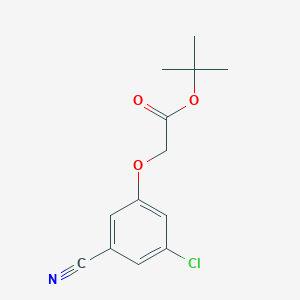
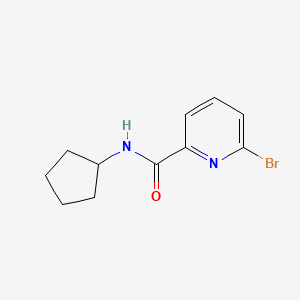

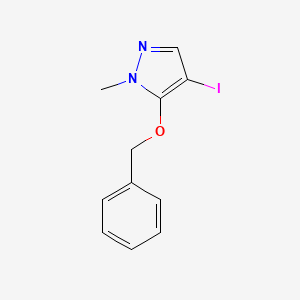
![2-Bromo-8-chloroimidazo[1,2-b]pyridazine](/img/structure/B13915328.png)
